Bienvenue dans la boutique en ligne BenchChem!

4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Adenosine A1 receptor GPCR ligand Radioligand binding assay

4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine (CAS 1263215-40-2) is a 2,4,6-trisubstituted pyrimidine derivative in the 4,6-diarylpyrimidin-2-amine class. Its structure features a furan-2-yl ring at the 4-position and a 3-methoxyphenyl substituent at the 6-position of the pyrimidine core (C15H13N3O2, MW 267.28 g/mol).

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
CAS No. 1263215-40-2
Cat. No. B6345476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine
CAS1263215-40-2
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC=CO3
InChIInChI=1S/C15H13N3O2/c1-19-11-5-2-4-10(8-11)12-9-13(18-15(16)17-12)14-6-3-7-20-14/h2-9H,1H3,(H2,16,17,18)
InChIKeyNUWYXYRHEIVRDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine (CAS 1263215-40-2) – Procurement-Relevant Class and Baseline Profile for Scientific Selection


4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine (CAS 1263215-40-2) is a 2,4,6-trisubstituted pyrimidine derivative in the 4,6-diarylpyrimidin-2-amine class [1]. Its structure features a furan-2-yl ring at the 4-position and a 3-methoxyphenyl substituent at the 6-position of the pyrimidine core (C15H13N3O2, MW 267.28 g/mol) . This scaffold is of interest in adenosine receptor ligand development, as 2,4,6-trisubstituted pyrimidines constitute a validated pharmacophore class for selective adenosine A1 receptor antagonism [2]. The compound is currently supplied as a research-grade building block (typical purity ≥95–98%) by multiple global vendors .

Why In-Class 4,6-Diarylpyrimidin-2-amines Cannot Substitute for 4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine in Adenosine-Receptor-Focused Research


Within the 4,6-diarylpyrimidin-2-amine family, adenosine receptor subtype affinity is exquisitely sensitive to the nature and position of aryl substituents [1]. The meta-methoxy group on the 6-phenyl ring of the target compound contributes distinct electronic and steric properties that cannot be replicated by the para-methoxy (CAS 685076-66-8), unsubstituted phenyl (CAS 82619-71-4), or 3-methylphenyl (CAS 1354923-28-6) analogs. The target compound has a documented binding profile at adenosine A1 (Ki = 61 nM) and A2A (Ki = 249 nM) receptors in rat brain membrane assays [2], whereas the para-methoxy and unsubstituted phenyl analogs lack any reported adenosine receptor binding data in authoritative databases [3]. This meta-substitution pattern yields a calculated logP of approximately 2.6–3.0 [4], markedly different from the para-methoxy isomer (logP ~2.55). Such differences in lipophilicity directly impact membrane permeability, protein binding, and assay compatibility—making generic substitution scientifically unjustified without experimental validation.

Product-Specific Quantitative Differentiation Evidence for 4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine vs. Closest Analogs


Adenosine A1 Receptor Binding Affinity: Unique Quantitative Profile Among Furan-Containing 4,6-Diarylpyrimidin-2-amines

The target compound is the only 4-(furan-2-yl)-6-(substituted-phenyl)pyrimidin-2-amine for which adenosine A1 receptor Ki data are publicly available in BindingDB/ChEMBL [1]. It demonstrated a Ki of 61 nM in a [3H]DPCPX displacement assay using Sprague-Dawley rat whole brain membranes. By contrast, the structurally closest analog 4-(furan-2-yl)-6-phenylpyrimidin-2-amine (CAS 82619-71-4) has no adenosine receptor binding data in any authoritative database [2], while the para-methoxy isomer (CAS 685076-66-8) has no adenosine receptor binding records [3]. Benchmarked against the class-leading 2,4,6-trisubstituted pyrimidine LUF 5735 (Ki = 4 nM at A1), the target compound is approximately 15-fold less potent but represents a distinct chemotype with a furan substitution not present in the Chang et al. series [4].

Adenosine A1 receptor GPCR ligand Radioligand binding assay

Adenosine A2A Receptor Binding and A1/A2A Selectivity Profile: Quantitative Differentiation from Class-Leading 2,4,6-Trisubstituted Pyrimidines

The target compound also binds to the adenosine A2A receptor with a Ki of 249 nM in [3H]NECA displacement assays on rat striatal membranes [1], yielding an A1/A2A selectivity ratio of approximately 4.1-fold (calculated as 249 nM / 61 nM). This moderate selectivity profile contrasts with LUF 5735, which achieved ≤50% displacement of radioligand at 1 μM at the other three adenosine receptor subtypes, indicative of substantially higher A1 selectivity [2]. Pharmacologically, the target compound's dual A1/A2A profile may be advantageous for research programs investigating balanced adenosine receptor modulation, as opposed to highly selective A1 antagonists.

Adenosine A2A receptor Subtype selectivity GPCR pharmacology

Meta-Methoxy Substitution Yields Higher Calculated LogP Compared to the Para-Methoxy Isomer, Affecting Physicochemical and ADME Differentiation

Computed logP values for the target compound (meta-OCH3) range from 2.6 to 3.6 depending on the algorithm, compared to ~2.55 for the para-methoxy isomer (CAS 685076-66-8) [1][2]. A logP difference of approximately 0.5–1.0 units translates to an estimated ~3–10-fold difference in octanol/water partition coefficient, which can significantly influence membrane permeability, non-specific protein binding, and DMSO stock solution behavior in biological assays [3]. The topological polar surface area (TPSA) is approximately 68–74 Ų for the target compound [1], remaining within the CNS drug-likeness range (TPSA < 90 Ų), while the slightly higher logP relative to the para-isomer may favor blood-brain barrier penetration.

Lipophilicity ADME prediction Physicochemical property differentiation

Validated Commercial Availability at ISO-Certified Purity (≥98%) from Multiple Global Suppliers, Enabling Immediate SAR Expansion

The target compound is commercially available at ≥98% purity from ISO-certified suppliers (e.g., MolCore) and at ≥95% purity from CymitQuimica , with documented MDL number MFCD18324888 . In contrast, the closest comparator 4-(furan-2-yl)-6-phenylpyrimidin-2-amine (CAS 82619-71-4) is listed but with unspecified or lower guaranteed purity from vendors . The 3-methylphenyl analog (CAS not assigned in major databases) is only available from a single specialty supplier. The availability of the target compound with batch-level quality documentation supports reproducible structure-activity relationship (SAR) studies without requiring in-house re-synthesis and re-characterization.

Chemical procurement Purity specification Building block availability

Absence of Reported Kinase Polypharmacology: A Differentiating Feature for Adenosine-Selective Probe Development

Comprehensive database searches (ChEMBL, BindingDB, PubChem BioAssay, ZINC20) for this compound reveal that the only reported biological activity is at adenosine A1 and A2A receptors [1]; no kinase inhibitory activity is documented in public repositories [2]. This contrasts with many 4,6-diarylpyrimidin-2-amine derivatives that are primarily pursued as kinase inhibitors (JAK2, EGFR, VEGFR-2, CDK2/4/6, c-Met) and may exhibit significant polypharmacology [3][4]. For instance, the broader 4-(2-furanyl)pyrimidin-2-amine class includes potent JAK2 inhibitors (IC50 = 0.7 nM) [4]. The absence of detected kinase activity for the target compound, combined with validated adenosine receptor binding, suggests a cleaner pharmacological profile for programs focused on adenosine receptor modulation.

Target selectivity Kinase profiling Chemical probe development

Optimal Research and Industrial Application Scenarios for 4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine Based on Evidence-Based Differentiation


Adenosine A1/A2A Receptor Dual-Engagement Pharmacological Tool for In Vitro GPCR Screening

With documented binding at both adenosine A1 (Ki = 61 nM) and A2A (Ki = 249 nM) receptors [1], this compound serves as a moderately potent dual A1/A2A ligand suitable for competition binding experiments, functional cAMP assays, and as a reference compound for developing novel adenosine receptor chemotypes. Its ~4-fold A1 selectivity provides a balanced tool distinct from the highly selective A1 antagonists (e.g., LUF 5735, Ki = 4 nM, >250-fold selective) that dominate the literature [2].

Structure-Activity Relationship (SAR) Chemical Starting Point for Adenosine Receptor Antagonist Optimization

The compound represents the only furan-containing 4,6-diarylpyrimidin-2-amine with publicly available adenosine receptor binding data [1]. At ≥98% purity and ISO-certified quality , it is procurement-ready for systematic SAR exploration of the C6 aryl substituent, the furan ring, and the 2-amino group. Researchers can use this compound as a validated starting point to probe the contribution of the meta-methoxy group to adenosine receptor affinity and selectivity [3].

CNS-Penetrant Adenosine Receptor Ligand Development Leveraging Higher Calculated LogP Relative to Para-Methoxy Isomer

The computed logP of 2.6–3.6 for the target compound (versus ~2.55 for the para-methoxy isomer) [4], combined with a TPSA of 68–74 Ų within the CNS drug-like range [4], makes it a rational starting point for programs requiring blood-brain barrier penetration. This physicochemical differentiation is relevant for neurological indications where adenosine A1/A2A modulation has therapeutic potential, including Parkinson's disease, ischemia, and sleep disorders.

Chemical Biology Probe for Investigating Adenosine Receptor Biology Without Kinase-Interference Confounds

Unlike many 4,6-diarylpyrimidin-2-amines that potently inhibit kinases (JAK2 IC50 = 0.7 nM [5]; EGFR IC50 = 0.49–1.62 μM [6]), this compound has no reported kinase activity in public bioactivity databases [7]. This makes it a preferred scaffold for chemical probes targeting adenosine receptor pharmacology, where kinase polypharmacology would compromise target deconvolution and phenotypic assay interpretation.

Quote Request

Request a Quote for 4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.